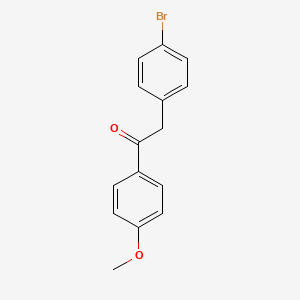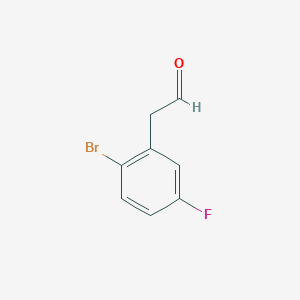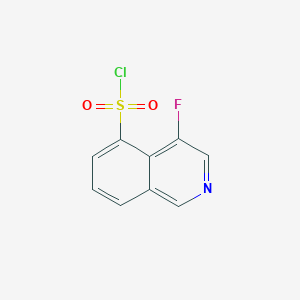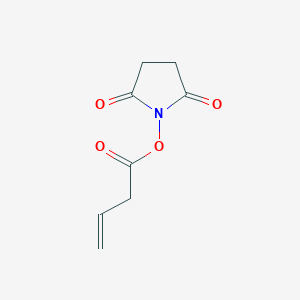
2,5-Dioxopyrrolidin-1-yl but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl but-3-enoate is a chemical compound with the molecular formula C8H9NO4. It is also known by its IUPAC name, 1-(3-butenoyloxy)-2,5-pyrrolidinedione. This compound is characterized by its pyrrolidine-2,5-dione core structure, which is functionalized with a butenoyloxy group. It has a molecular weight of 183.16 g/mol and a melting point of 34-35°C .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with proteins, modifying lysine residues .
Mode of Action
It is suggested that it may act as a protein crosslinker . This means it could form covalent bonds between different protein molecules, altering their structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,5-Dioxopyrrolidin-1-yl but-3-enoate, it is recommended to be stored at a temperature of 4°C . This suggests that temperature could be an important environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl but-3-enoate plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with nucleophilic groups in proteins and enzymes. This compound interacts with various enzymes, such as esterases and proteases, through nucleophilic attack on the carbonyl carbon of the ester group. The interaction often results in the formation of stable covalent adducts, which can inhibit enzyme activity or alter protein function. Additionally, this compound can form cross-links between proteins, thereby affecting protein-protein interactions and cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell function by modifying proteins and enzymes involved in critical cellular processes. For instance, it can affect cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. In some cases, this compound has been shown to induce apoptosis in certain cell types by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through covalent modification of biomolecules. The compound’s ester group is highly reactive towards nucleophiles, such as amino groups in proteins and enzymes. This reactivity allows this compound to form covalent bonds with target biomolecules, leading to enzyme inhibition or activation, changes in protein function, and alterations in gene expression. The compound can also act as a cross-linking agent, stabilizing protein complexes and affecting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage, renal impairment, and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without adverse outcomes. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, leading to the formation of reactive intermediates that can further interact with other biomolecules. These metabolic reactions can affect metabolic flux and alter metabolite levels in cells. Additionally, this compound can influence the activity of key metabolic enzymes, thereby modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. In these compartments, this compound can exert its effects by modifying local proteins and enzymes, thereby influencing cellular processes and functions .
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl but-3-enoate can be achieved through a solvent-controlled two-step one-pot process. This involves the Michael addition of aliphatic secondary amines to terminal carbonyl alkynes, followed by β-bromination or chlorination of the obtained enamines. The reaction is typically carried out in toluene as the solvent, using chain alkyl propiolates as the alkynyl substrates
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl but-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly at the butenoyloxy group. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl but-3-enoate has several scientific research applications:
Biology: The compound’s derivatives have been studied for their potential anticonvulsant properties.
Medicine: Research has explored its use in developing new anticonvulsant drugs with hybrid structures.
Industry: It is utilized in the production of specialized chemicals and materials, although specific industrial applications are not extensively documented.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl but-3-enoate can be compared with similar compounds such as:
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound is used in the synthesis of thiazole, pyrazole, and pyridine derivatives with potential biological activity.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has similar structural features and is used in various chemical syntheses.
3-(2,5-dioxopyrrolidin-1-yl)acrylate: This compound is synthesized using a similar solvent-controlled protocol and has applications in organic synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) but-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWAFUUESAUHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
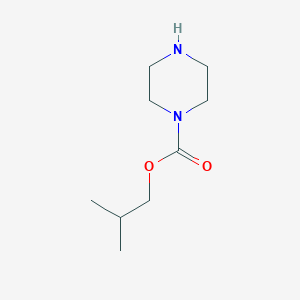

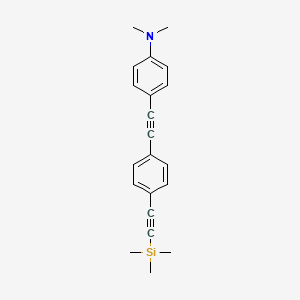

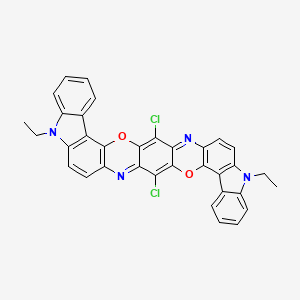

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
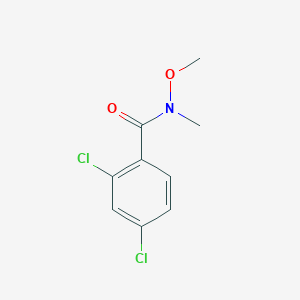
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
